(S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide
Description
(S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, difluorophenyl group, and a dioxaborolan group, making it a subject of interest for researchers.
Properties
Molecular Formula |
C27H28BF2N5O3 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
6-cyano-N-[(1S)-1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C27H28BF2N5O3/c1-16(18-8-11-21(29)22(30)12-18)34-25(36)23-24(33-15-20(13-31)35-23)32-14-17-6-9-19(10-7-17)28-37-26(2,3)27(4,5)38-28/h6-12,15-16H,14H2,1-5H3,(H,32,33)(H,34,36)/t16-/m0/s1 |
InChI Key |
ZVFMPFVUXXIACM-INIZCTEOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3=NC=C(N=C3C(=O)N[C@@H](C)C4=CC(=C(C=C4)F)F)C#N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3=NC=C(N=C3C(=O)NC(C)C4=CC(=C(C=C4)F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazine ring, followed by the introduction of the cyano group and the difluorophenyl group. The final step involves the attachment of the dioxaborolan group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
(S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
- (S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, (S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
(S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H28BF2N5O3 |
| Molecular Weight | 519.4 g/mol |
| IUPAC Name | 6-cyano-N-[(1S)-1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide |
| InChI Key | InChI=1S/C27H28BF2N5O3/c1-16(18-8-11... |
Structural Features
The compound features a cyano group , a difluorophenyl group , and a dioxaborolan group , which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The binding affinity and selectivity towards these targets can lead to various biochemical responses:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction processes.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it was noted that modifications to the structure could enhance bioactivity in human cancer cell lines such as HeLa and CEM .
- Endothelial Cell Impact : The compound's effects on endothelial cells were assessed using HMEC-1 and BAEC lines. Results indicated a reduction in cell viability at specific concentrations, suggesting potential applications in targeting angiogenesis in tumors .
- Bioisosterism Studies : Research has shown that incorporating bioisosteric modifications can improve the efficacy of similar compounds. For example, replacing amide bonds with 1,2,3-triazole moieties resulted in lower IC50 values for certain derivatives in cancer models .
Biological Activity Summary
The biological activity of (S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide is summarized as follows:
| Activity Type | Observations |
|---|---|
| Antiproliferative | Significant activity against cancer cell lines |
| Endothelial Effects | Reduced viability in endothelial cells |
| Enzyme Interaction | Potential inhibition of metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
